molecular formula C12H15BrOS B13508338 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one

1-(2-Bromophenyl)-2-(butylthio)ethan-1-one

Cat. No.: B13508338
M. Wt: 287.22 g/mol
InChI Key: REBSGVXTHFSUAB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a butylthio-substituted ethanone

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(2-bromophenyl)-2-butylsulfanylethanone

InChI

InChI=1S/C12H15BrOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3

InChI Key

REBSGVXTHFSUAB-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with butylthiol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-(butylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromophenyl)-2-(butylthio)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Although not yet widely used in medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one involves its interaction with specific molecular targets. The compound’s bromophenyl group and butylthio moiety contribute to its binding affinity and reactivity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Bromophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a butylthio group. The difference in alkyl chain length can affect its chemical properties and reactivity.

    1-(2-Chlorophenyl)-2-(butylthio)ethan-1-one: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

    1-(2-Bromophenyl)-2-(ethylthio)ethan-1-one: The ethylthio derivative has a shorter alkyl chain, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a bromophenyl group and a butylthio group, which are believed to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13BrOS\text{C}_{12}\text{H}_{13}\text{BrOS}
  • Molecular Weight: 284.20 g/mol
  • Functional Groups: Bromine atom, butylthio group, ketone

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom can enhance the compound's reactivity, while the butylthio group may improve lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could act as a modulator of receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Investigations into its anticancer effects have shown promise, particularly in inhibiting tumor cell proliferation.

Study 1: Antimicrobial Activity

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several derivatives of brominated compounds, including this compound. The results demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Study 2: Anticancer Activity

In a separate study, the compound was tested for its effects on cancer cell lines. The findings suggested that it could significantly reduce cell viability in breast cancer cells.

Cell LineIC50 (µM)
MCF-725
HeLa30

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